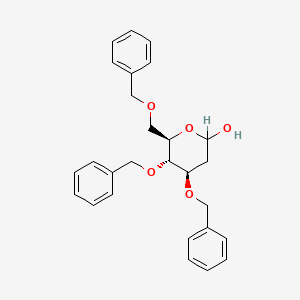

2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose

Beschreibung

The exact mass of the compound 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is 434.20932405 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose

Precursor Synthesis and Starting Materials

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose typically commences from readily available carbohydrate precursors. The most common and efficient starting material is D-glucal, a glycal derived from glucose. arkat-usa.org D-glucal itself can be synthesized from D-glucose through a series of well-established reactions. This precursor is ideal because its double bond between C-1 and C-2 provides a reactive site for introducing the 2-deoxy functionality. arkat-usa.org

An alternative strategy involves starting with a suitable glucose derivative, such as methyl α-D-glucopyranoside, and performing a sequence of protection and deoxygenation steps. nih.gov However, the glycal-based approach is often more direct for creating the 2-deoxy structure.

For the target compound, the key precursor is often 3,4,6-tri-O-benzyl-D-glucal. This intermediate is prepared by the benzylation of D-glucal, which protects the hydroxyl groups at positions 3, 4, and 6. This protection is essential to prevent unwanted side reactions in subsequent steps. A patent describes a process for synthesizing 2-deoxy-D-glucose that involves the haloalkoxylation of R-D-Glucal, where R can be hydrogen or, more relevantly, 3,4,6-tri-O-benzyl. google.comgoogle.com This highlights the industrial and academic importance of 3,4,6-tri-O-benzyl-D-glucal as a direct precursor.

O-Benzylation Strategies and Regioselectivity

The introduction of benzyl (B1604629) (Bn) ether protecting groups is a cornerstone of carbohydrate synthesis. However, achieving regioselective benzylation on a polyol like a glucose derivative presents a significant challenge due to the similar reactivity of the multiple hydroxyl groups. nih.gov For the synthesis of the target compound, the hydroxyl groups at positions 3, 4, and 6 must be selectively benzylated, leaving the C-1 (anomeric) and C-2 hydroxyls free for later modifications.

Several strategies have been developed to control the regioselectivity of benzylation:

Tin-Mediated Benzylation : The use of organotin reagents, such as dibutyltin oxide (Bu₂SnO), is a powerful method for activating specific hydroxyl groups. journals.co.za The carbohydrate substrate reacts with dibutyltin oxide to form a stannylene acetal. The formation of this intermediate can render certain hydroxyl groups more nucleophilic, allowing for selective benzylation upon addition of benzyl bromide. The selectivity is influenced by the stereochemistry of the hydroxyl groups and the reaction conditions. journals.co.za

Phase-Transfer Catalysis : Methods using phase-transfer catalysts, such as crown ethers, have been shown to be effective for regioselective benzylation. For instance, the combination of benzyl bromide, a base like sodium hydroxide, and 15-crown-5 in a solvent like tetrahydrofuran (THF) can selectively benzylate the 4- and 6-positions of protected glucosamine (B1671600) derivatives. nih.gov This approach avoids the need for toxic tin reagents and can be applied to substrates with base-sensitive groups.

Direct Benzylation Protocols : Some methods aim for direct, albeit less selective, benzylation followed by purification. Koto and co-workers developed a protocol involving the controlled heating of methyl α-D-glucopyranoside with benzyl chloride and sodium hydride. nih.gov While this method primarily yields the 2,4,6-tri-O-benzyl product, it also produces other regioisomers, necessitating a more complex purification sequence involving acylation and deacylation to isolate the desired 3-OH acceptor (methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside). nih.gov

Table 1: Comparison of Selected Regioselective Benzylation Techniques

| Method | Key Reagents | Typical Substrate | Selectivity Principle | Reference |

|---|---|---|---|---|

| Organotin-Mediated | Dibutyltin oxide (Bu₂SnO), Benzyl bromide | Diols and Triols | Formation of a cyclic stannylene acetal activates specific hydroxyl groups. | journals.co.za |

| Phase-Transfer Catalysis | Sodium hydroxide, Benzyl bromide, 15-crown-5 | Acyl-protected aminosugars | Crown ether complexes with the cation (e.g., Na⁺), enhancing the nucleophilicity of alkoxides in an organic solvent. | nih.gov |

| Direct Benzylation | Sodium hydride, Benzyl chloride | Methyl α-D-glucopyranoside | Kinetic control based on the relative acidity and accessibility of hydroxyl groups. | nih.gov |

Stereoselective Formation of 2-Deoxy-D-glucopyranose Core

The defining feature of the target molecule is the absence of a hydroxyl group at the C-2 position. The stereoselective synthesis of this 2-deoxy core is challenging because the lack of a participating group at C-2 complicates control over the stereochemistry at the anomeric center (C-1). nih.gov

The most prevalent method starts from a glycal, such as 3,4,6-tri-O-benzyl-D-glucal. The double bond of the glycal is subjected to an electrophilic addition reaction. arkat-usa.org A common sequence is haloalkoxylation, where the glycal reacts with an alcohol in the presence of an N-halosuccinimide (e.g., N-iodosuccinimide, NIS). google.comtaylorfrancis.com This reaction proceeds through a halonium ion intermediate, followed by nucleophilic attack by the alcohol to yield a 2-halo-glycoside. The subsequent step is a reductive dehalogenation at the C-2 position, typically using a reducing agent like tributyltin hydride or catalytic hydrogenation, to afford the desired 2-deoxy structure. arkat-usa.orggoogle.com

Another major approach involves the use of glycosyl donors that already possess the 2-deoxy feature. These donors, often in the form of glycosyl halides, are then coupled with an acceptor alcohol in a glycosylation reaction. nih.govacs.org

Glycosyl Halides : 2-Deoxy glycosyl halides (bromides, chlorides, and fluorides) are common donors. nih.gov However, with the exception of the more stable fluorides, they are often highly reactive and must be generated in situ. nih.govacs.org The stereochemical outcome of glycosylations with these donors is highly dependent on the reaction conditions, including the promoter (e.g., silver salts), solvent, and the nature of the protecting groups. nih.gov Without a C-2 participating group, mixtures of α and β anomers are often obtained. nih.gov

Advanced Synthetic Routes and Methodological Innovations

Modern organic synthesis has introduced more sophisticated methods to address the challenges of stereoselectivity and efficiency in 2-deoxyglycoside synthesis. researchgate.net

Catalytic Approaches : The development of new catalytic systems offers enhanced control. For example, gold-catalyzed glycosylations have been developed for the synthesis of 2-azido-2-deoxyglycosides, which are precursors to 2-amino-2-deoxy sugars. chinesechemsoc.org These methods can provide high stereoselectivity through carefully designed leaving groups and catalysts. Similarly, palladium-catalyzed reactions have been employed to achieve stereospecific synthesis of 2-deoxy-O-glycosides. nih.gov

Directing Groups and Additives : To overcome the lack of a C-2 participating group, temporary directing groups can be installed at other positions on the sugar ring to guide the incoming nucleophile to the desired face of the anomeric center. mdpi.com More recently, the use of additives like phenanthroline has been shown to assist in the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides, providing a mild and operationally simple protocol. nih.gov

De Novo Synthesis : De novo approaches build the sugar ring from smaller, non-carbohydrate starting materials. mdpi.com This strategy offers great flexibility but is generally more complex and lengthy than modifying existing monosaccharides. It allows for the construction of highly functionalized or unusual deoxy sugars that may be difficult to access through other routes. mdpi.com

These advanced methodologies continue to expand the toolkit available to carbohydrate chemists, enabling more efficient and selective syntheses of complex molecules like 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose and its derivatives.

Role of 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose As a Glycosyl Donor

Reactivity Profiles in Glycosylation Reactions

The reactivity of glycosyl donors derived from 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose is fundamentally different from that of their fully oxygenated counterparts. The lack of an acyl or other participating group at the C-2 position means that the stereochemical course of the glycosylation cannot be directed by neighboring group participation. This leads to reactions that often proceed through more reactive and less stable intermediates, such as oxocarbenium ions.

The direct synthesis of 2-deoxy-sugars involves the reaction between an activated glycosyl donor and a nucleophilic acceptor. nih.gov The enhanced reactivity of these donors is a double-edged sword; while it facilitates glycosidic bond formation, it often leads to a lack of stereoselectivity. nih.gov The outcome of the glycosylation is highly dependent on a variety of factors, including the nature of the leaving group at the anomeric center, the promoter used for activation, the solvent, and the nucleophilicity of the acceptor molecule. nih.gov For instance, studies on nucleophilic addition to 2-deoxy-sugar donors have shown that less nucleophilic acceptors can lead to higher levels of stereoselectivity. nih.gov

Anomeric Activation Strategies

To utilize 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose as a glycosyl donor, the anomeric hydroxyl group must first be converted into a suitable leaving group. This "activation" is a critical step that dictates the conditions required for the subsequent glycosylation reaction. Several strategies have been developed to activate 2-deoxy sugars, each with its own advantages and limitations.

Glycosyl halides are among the most established classes of glycosyl donors. bris.ac.uk 2-Deoxy-glycosyl bromides and chlorides are typically activated under Koenigs-Knorr conditions, which involve the use of silver salts as promoters. bris.ac.ukacs.org However, these halides are often unstable and may need to be generated in situ and used immediately. bris.ac.uk

Glycosyl Bromides and Chlorides: These donors are highly reactive. The selectivity of glycosylation reactions using these halides often depends on the specific silver salt promoter used. bris.ac.ukacs.org

Glycosyl Iodides: These are extremely reactive species. Their high reactivity allows for direct SN2-like reactions with strong nucleophiles, which can lead to β-linked products with high selectivity. bris.ac.ukacs.org However, they are often too unstable to be isolated. bris.ac.uk

Glycosyl Fluorides: In contrast to other halides, glycosyl fluorides are generally stable, shelf-storable compounds. nih.govbris.ac.uk They require activation by Lewis acids for glycosylation. bris.ac.uk The combination of AgClO4 and SnCl2 has been shown to be effective for activating 2-deoxyglycosyl fluorides. nih.gov

The table below summarizes typical conditions for halide-mediated glycosylation.

| Glycosyl Halide | Typical Promoter(s) | Key Characteristics |

| Bromide/Chloride | Silver salts (e.g., Ag2CO3, AgOTf) | High reactivity, often unstable, selectivity depends on promoter. bris.ac.ukacs.org |

| Iodide | None (direct reaction) or TMSI | Very high reactivity, unstable, can proceed via SN2 for β-selectivity. bris.ac.ukacs.org |

| Fluoride (B91410) | Lewis acids (e.g., SnCl2, AgClO4) | Stable, requires strong activation. nih.govbris.ac.uk |

The trichloroacetimidate method is one of the most widely used strategies for glycosidic bond formation due to its reliability and the mild reaction conditions required. nih.gov 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose can be converted to the corresponding anomeric trichloroacetimidate by reaction with trichloroacetonitrile in the presence of a base, such as sodium hydride or DBU.

These trichloroacetimidate donors are activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). nih.govchemimpex.com The reaction proceeds under mild conditions and is applicable to a wide range of glycosyl acceptors. nih.gov The stereochemical outcome is highly dependent on factors like the solvent, temperature, and the specific donor and acceptor used.

General Protocol for Trichloroacetimidate Glycosylation:

The glycosyl acceptor and the trichloroacetimidate donor are dissolved in a dry aprotic solvent (e.g., dichloromethane) in the presence of activated molecular sieves.

The mixture is cooled to a low temperature (e.g., -80°C to 0°C).

A catalytic amount of a Lewis acid promoter (e.g., TMSOTf) is added.

The reaction is monitored by TLC until the donor is consumed, then quenched and purified. nih.gov

Besides halides and trichloroacetimidates, other leaving groups have been developed for the activation of 2-deoxy sugars.

Thioglycosides: These donors, such as thiophenyl or thioethyl glycosides, are stable and can be activated by a variety of thiophilic promoters. rsc.org Promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) are commonly used. nih.gov

N-Phenyltrifluoroacetimidates (PTFAI): Similar to trichloroacetimidates, PTFAI donors offer a reliable method for glycosylation and have been used in many oligosaccharide syntheses. rsc.org

1-O-Acetates and 1-Hydroxyl Sugars: These can also serve as glycosyl donors, typically requiring activation with strong Lewis acids. rsc.org

Stereoselectivity in Glycosylation from 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

Controlling the stereochemical outcome of glycosylation reactions with 2-deoxy donors is a major synthetic challenge. mdpi.com The absence of a participating group at C-2 prevents the formation of a dioxolanium ion intermediate, which is responsible for the high 1,2-trans selectivity seen in glycosylations of sugars with participating protecting groups at C-2. Consequently, glycosylation with 2-deoxy donors often yields a mixture of α- and β-anomers. nih.gov

The reaction can proceed through various mechanisms, including SN1 and SN2 pathways. An SN1 mechanism, involving a planar oxocarbenium ion intermediate, generally leads to a mixture of anomers, with the α-glycoside often favored due to the thermodynamic anomeric effect. mdpi.com An SN2-type mechanism, involving backside attack on the anomeric center, would lead to inversion of configuration. Achieving a purely SN2 reaction is a common goal for stereospecific synthesis.

The formation of the α-glycoside is often the thermodynamically favored outcome in glycosylations of 2-deoxy-D-glucose donors due to the anomeric effect. mdpi.com Several strategies can be employed to enhance the selectivity for the α-anomer.

Halide Ion-Catalyzed Glycosylation: It has been shown that 2-deoxy-glycosyl bromides can be activated under halide ion conditions to produce highly α-selective reactions. bris.ac.ukacs.org This approach presumably involves an in situ anomerization of the initially formed β-bromide to the more stable α-bromide, which then reacts to give the α-glycoside.

Solvent Effects: While nitrile and ether solvent effects are well-documented for influencing stereoselectivity in standard glycosylations, their impact on the highly reactive 2-deoxy donors is not always as pronounced. nih.gov However, the choice of solvent remains a critical parameter to optimize for achieving α-selectivity.

Umpolung Glycosylation: A novel strategy involves the generation of an anomeric anion intermediate from a thiophenylglycoside donor. This nucleophilic species can then react with an electrophilic acceptor. This method has been shown to produce α-linked glycosides with very high stereoselectivity (>50:1 α/β). acs.org

The table below presents selected research findings on achieving α-selectivity with 2-deoxy donors.

| Glycosyl Donor Type | Promoter/Conditions | Acceptor Type | Outcome (α:β ratio) |

| 2-Azido-2-deoxy-1-thioglucoside | NIS/TfOH | Primary alcohols, other sugars | High α-selectivity nih.gov |

| Thiophenylglycoside (Umpolung) | Reductive lithiation, then peroxide acceptor | Various | >50:1 α/β acs.org |

| 2-Azido-2-deoxyglucosyl 1-naphthoate | Gold catalyst | Primary and secondary glycosides | Typically >19:1 α/β chinesechemsoc.org |

Control of β-Glycoside Formation

Achieving a high yield of the β-glycoside (a 1,2-trans linkage in the case of glucose) with 2-deoxy donors is particularly challenging. Direct glycosylation methods often favor the thermodynamically more stable α-anomer. However, several strategies have been developed to promote the formation of the β-anomer.

One of the primary strategies is to encourage a bimolecular nucleophilic substitution (SN2)-type reaction mechanism. frontiersin.orgchinesechemsoc.org This approach requires a donor with a good leaving group at the α-position. The incoming nucleophile (the acceptor) attacks from the opposite (β) face, resulting in an inversion of stereochemistry at the anomeric center to yield the β-glycoside. For instance, 2-deoxy-sugar acetates can be converted into reactive α-iodides in situ, which then undergo SN2 glycosylation. nih.gov

The choice of promoter and reaction conditions is also critical. Certain catalyst systems are designed to facilitate an SN2-type pathway. For example, some gold-catalyzed methods using donors with specifically designed leaving groups can proceed with high stereospecificity, where an α-donor yields a β-product and vice-versa. chinesechemsoc.org Similarly, the activation of 2-deoxyglycopyranosyl diethyl phosphites with trimethylsilyl trifluoromethanesulfonate (TMSOTf) at very low temperatures (−94 °C) has been reported to be β-selective. mdpi.com

The table below summarizes some approaches that have been shown to favor β-selectivity in the glycosylation of 2-deoxy sugars.

| Method/Condition | Donor Type | Promoter/Catalyst | Typical Outcome |

| SN2 Displacement nih.gov | α-Glycosyl Iodide | Generated in situ from acetate | Clean conversion to β-aryl glycosides |

| Low-Temperature Activation mdpi.com | Diethyl Phosphite | TMSOTf at -94 °C | β-selective glycosylation |

| Directed SN2 Glycosylation chinesechemsoc.org | Naphthoate Leaving Group | Gold Catalyst | Stereoinversion (α-donor → β-product) |

| Disarming Protecting Groups mdpi.com | Glycosyl Bromide | Silver Silicate | High β:α ratio (e.g., 15:1) |

Factors Influencing Anomeric Ratio

The final α/β anomeric ratio in glycosylation reactions with 2-deoxy donors like 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose is a delicate balance of several interacting factors.

Promoter and Leaving Group: The choice of promoter and leaving group is paramount. Strong Lewis acids like TMSOTf or boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate donors such as trichloroacetimidates. nih.gov The combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) is frequently used for activating thioglycoside donors. nih.govnih.gov The nature of these reagents can influence the lifetime and structure of the reactive intermediates, thereby affecting the anomeric ratio.

Solvent Effects: Solvents can significantly impact the stereochemical outcome. nih.gov In conventional glycosylations, phenomena like the "nitrile effect" (using acetonitrile) or the "ether effect" (using diethyl ether or tetrahydrofuran) are well-documented, where the solvent can participate to form an α-intermediate, leading to the β-product. While the high reactivity of 2-deoxy donors can sometimes diminish these effects, the choice of solvent remains a key variable. nih.gov For example, solvents like dichloromethane (DCM) may favor different outcomes compared to more coordinating solvents. chinesechemsoc.org

Acceptor Nucleophilicity: The reactivity of the alcohol acceptor plays a role in determining selectivity. nih.gov Studies have shown that less nucleophilic acceptors can sometimes react with higher stereoselectivity, whereas highly reactive nucleophiles may lead to lower selectivity. nih.gov

Protecting Groups: Although the benzyl (B1604629) groups on the 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose donor are non-participating, their steric bulk and electronic properties influence the conformation of the pyranose ring and the trajectory of the incoming acceptor. nih.gov Furthermore, introducing electron-withdrawing protecting groups (e.g., esters) elsewhere on the donor can "disarm" it, potentially slowing the reaction and improving selectivity. mdpi.comfrontiersin.org

Temperature: Reaction temperature is a critical parameter for controlling selectivity. Lowering the temperature often slows the rate of competing side reactions and can enhance the inherent kinetic preferences for the formation of one anomer over the other, generally leading to improved stereoselectivity. chinesechemsoc.org

The following table, based on studies with a closely related 2-azido-2-deoxyglucosyl donor, illustrates how reaction parameters can be optimized to influence the anomeric ratio. chinesechemsoc.org

| Entry | Acceptor | Temperature (°C) | Solvent | Yield (%) | α/β Ratio |

| 1 | Primary Alcohol | 0 | PhCF₃ | 75 | 19:1 |

| 2 | Primary Alcohol | -20 | PhCF₃ | 75 | >30:1 |

| 3 | Secondary Alcohol | 0 | PhCF₃ | 70 | >30:1 |

| 4 | Secondary Alcohol | 0 | DCM | 65 | >30:1 |

Catalysis and Promotion Systems in Glycosylations Involving 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of modern glycosylation chemistry, activating glycosyl donors by coordinating to a leaving group at the anomeric center, thereby facilitating its departure and the formation of a reactive oxocarbenium ion intermediate. For donors derived from 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose, various Lewis acids have been employed to promote glycosidic bond formation.

Commonly, the hemiacetal is first converted to a more reactive glycosyl donor, such as a glycosyl halide or trichloroacetimidate. Glycosyl fluorides, which are more stable than other halides, are frequently activated by Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). bris.ac.uk For instance, the coupling of a vancosamine (B1196374) fluoride (B91410) donor, a 2-deoxy sugar derivative, with a glucose acceptor was effectively promoted by BF₃·OEt₂ and TMSOTf, yielding the desired disaccharide in high yield and with high α-selectivity. bris.ac.uk

The classic Koenigs-Knorr reaction, which utilizes glycosyl bromides or chlorides, often employs silver salts such as Silver Trifluoromethanesulfonate (AgOTf) as a Lewis acidic promoter to activate the halide leaving group. rsc.orgacs.org The stereoselectivity of these reactions can be dependent on the specific silver salt used. acs.org

More direct approaches, such as dehydrative glycosylations, also utilize strong Lewis acids. Bismuth(III) Triflate (Bi(OTf)₃) has emerged as a powerful catalyst for the direct coupling of 1-hydroxy sugars, including protected 2-deoxy sugars, with alcohols. nih.govsigmaaldrich.com These reactions proceed by activating the anomeric hydroxyl group directly. Similarly, Triphenylmethyl Tetrakis(pentafluorophenyl)borate (B1229283) has been reported to catalyze the dehydrative glycosylation of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, affording high α-selectivity. bris.ac.uk

| Glycosyl Donor Derivative | Lewis Acid Catalyst/Promoter | Typical Acceptor | Key Findings/Selectivity | Reference |

|---|---|---|---|---|

| Glycosyl Fluoride | BF₃·OEt₂ / TMSOTf | Protected Glucose | High yield (89%) and high α-selectivity (10:1) reported for related systems. | bris.ac.uk |

| Glycosyl Bromide/Chloride | AgOTf | Various Alcohols | Classic Koenigs-Knorr conditions; selectivity varies with the promoter. | rsc.orgacs.org |

| 1-Hydroxy Sugar (Hemiacetal) | Bismuth(III) Triflate (Bi(OTf)₃) | Primary Alcohols | Effective dehydrative glycosylation with catalytic (5-10 mol%) amounts of catalyst. | nih.govsigmaaldrich.com |

| 1-Hydroxy Sugar (Hemiacetal) | Triphenylmethyl Tetrakis(pentafluorophenyl)borate | Various Alcohols | Catalytic and highly α-selective dehydrative glycosylation. | bris.ac.uk |

Brønsted Acid Catalysis

Brønsted acids can also serve as effective catalysts for glycosylation by protonating the leaving group at the anomeric center, which enhances its leaving group ability. While less common than Lewis acids for activating 2-deoxyglycosyl donors, certain Brønsted acids have shown utility.

Heteropoly acids, such as H₃PW₁₂O₄₀, have been used to activate deoxy-sugar sulfoxide (B87167) donors under mild conditions, resulting in good yields although with only moderate α-selectivity. bris.ac.uk In other systems, strong Brønsted acids like Toluene-p-sulfonic acid have been used to promote glycosylations involving acetimidate donors derived from 2-deoxy sugars. scilit.com The reaction of a diol acceptor with a 2,3,4,6-tetra-O-benzyl-β-D-galactopyranose acetimidate donor in the presence of catalytic toluene-p-sulfonic acid proceeded regiospecifically. scilit.com

Furthermore, some reactions catalyzed by species typically viewed as Lewis acids may proceed through the in situ generation of a Brønsted acid. For example, the reaction of TMSOTf with trace amounts of moisture can generate Trifluoromethanesulfonic acid, a potent Brønsted acid catalyst.

| Glycosyl Donor Derivative | Brønsted Acid Catalyst | Typical Acceptor | Key Findings/Selectivity | Reference |

|---|---|---|---|---|

| Deoxy-sugar Sulfoxide | Heteropoly Acid (H₃PW₁₂O₄₀) | Alcohols | Mild conditions (0 °C), good yields, moderate α-selectivity. | bris.ac.uk |

| Glycosyl Acetimidate | Toluene-p-sulfonic acid | Diol Acceptor | Regiospecific glycosylation observed in related systems. | scilit.com |

Transition Metal Catalysis

Transition metal catalysis has opened new avenues for stereoselective glycosylation, offering mechanistic pathways distinct from traditional Lewis or Brønsted acid catalysis. nih.gov Gold, palladium, and nickel complexes have been particularly successful in activating a variety of glycosyl donors, including those derived from 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose. nih.govacs.org

Gold(I) catalysts, for example, have been shown to activate glycosyl donors with alkyne functionalities, such as S-but-3-ynyl thioglycoside donors, for the synthesis of 2-deoxy glycosides. bris.ac.uk Gold catalysis can also be applied to the direct activation of glycals, which can be prepared from 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose. Gold(I) in combination with a silver salt co-catalyst enables the direct, α-stereoselective glycosylation of glycal enol ethers with a wide range of alcohol nucleophiles. nih.gov

Palladium catalysts are also versatile for C- and O-glycosylations. Palladium(II) complexes can activate thioglycoside donors. More relevant to the title compound, palladium-catalyzed reactions of glycals (derived from the corresponding hemiacetal) are common. For instance, palladium-catalyzed C-glycosylation of TIPS-protected 1-tributylstannyl glycals with benzyl (B1604629) bromides provides a route to benzyl 2-deoxy-C-glycosides. acs.org

| Catalyst System | Glycosyl Donor Derivative | Reaction Type | Key Findings/Selectivity | Reference |

|---|---|---|---|---|

| Gold(I) / AgOTf | Glycal Enol Ether | O-Glycosylation | Direct and highly α-stereoselective synthesis of deoxyglycosides. | nih.gov |

| PdCl₂(dppe) / Na₂CO₃ | 1-Tributylstannyl Glycal | C-Glycosylation | Effective synthesis of benzyl 2-deoxy-C-glycosides. | acs.org |

| Palladium(II) Complexes | Thioglycoside | O-Glycosylation | Activation of thioglycosides for coupling with alcohol acceptors. |

Dehydrative Glycosylation Protocols

Dehydrative glycosylation is an atom-economical and convergent strategy that directly utilizes the anomeric hydroxyl group of a hemiacetal donor like 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose, eliminating the need for pre-activation into a glycosyl halide or other donor with a dedicated leaving group. The primary challenge is the activation of the anomeric hydroxyl group in the presence of other hydroxyls on the acceptor, and the management of the water molecule produced during the reaction.

Several catalytic systems have been developed for this purpose. As mentioned in the Lewis Acid section, Mukaiyama and co-workers reported a highly α-selective dehydrative glycosylation using a catalytic amount of Triphenylmethyl Tetrakis(pentafluorophenyl)borate [Tr(C₆F₅)₄B]. bris.ac.uk This reaction is performed in the presence of a drying agent like Drierite to sequester the water byproduct. The high α-selectivity is attributed to the in situ anomerization of the hemiacetal to the more reactive α-anomer prior to glycosylation. bris.ac.uk

Bismuth(III) triflate has also proven to be an effective catalyst for the dehydrative glycosidation of 1-hydroxy sugars. nih.govsigmaaldrich.com Research has shown that condensation reactions of 1-hydroxy sugars with primary alcohols in the presence of just 5 mol% of Bi(OTf)₃ can afford O-glycosides in good yields. nih.gov These protocols highlight a significant advancement in the direct use of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose as a glycosyl donor.

| Catalyst/Promoter System | Key Reaction Conditions | Observed Selectivity | Reference |

|---|---|---|---|

| Triphenylmethyl Tetrakis(pentafluorophenyl)borate / Drierite | Catalytic Tr(C₆F₅)₄B, presence of a drying agent. | Highly α-selective. | bris.ac.uk |

| Bismuth(III) Triflate (Bi(OTf)₃) / CaSO₄ | Catalytic Bi(OTf)₃ (5-10 mol%), often with a drying agent. | Good yields, selectivity can vary. | nih.govsigmaaldrich.com |

Synthesis of Complex Glycoconjugates and Oligosaccharides Utilizing 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose

Disaccharide and Oligosaccharide Assembly

The construction of the glycosidic linkage, the bond that connects monosaccharide units, is a central challenge in carbohydrate synthesis. The reactivity and stereoselectivity of this process are highly dependent on the nature of the glycosyl donor and acceptor. 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose, by virtue of its protected hydroxyl groups and the reactive hemiacetal, can function as a key component in the elongation and branching of sugar chains.

Linear Chain Elongation Strategies

In the synthesis of linear oligosaccharides, a glycosyl donor is sequentially coupled to a glycosyl acceptor to extend the carbohydrate chain. 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose can be effectively utilized as a glycosyl donor for this purpose. An efficient method for the catalytic and stereoselective synthesis of 2-deoxy-α-D-glucopyranosides involves the direct dehydrative glycosylation of this compound with various alcoholic nucleophiles. nih.gov

This approach often employs a catalytic system to activate the anomeric hydroxyl group, facilitating nucleophilic attack by the acceptor alcohol. The absence of a participating group at the C-2 position means that the stereochemical outcome of the glycosylation is controlled by other factors, such as the solvent, the promoter, and the anomeric effect, often leading to the formation of the α-glycosidic linkage.

| Glycosyl Donor | Glycosyl Acceptor (Alcohol) | Promoter/Catalyst | Glycosidic Linkage | Yield (%) | Reference |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Primary Alcohol | Catalytic System | α | High | nih.gov |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Secondary Alcohol | Catalytic System | α | Moderate to High | nih.gov |

Branched Oligosaccharide Construction

The synthesis of branched oligosaccharides requires a glycosyl acceptor with more than one free hydroxyl group, allowing for the attachment of multiple sugar units. While specific examples detailing the use of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose as a central scaffold for branched structures are not extensively documented in readily available literature, the general principles of branched oligosaccharide synthesis can be applied. In such a strategy, this compound would first be incorporated into a growing oligosaccharide chain as a glycosyl acceptor, with subsequent deprotection of one of its benzyl (B1604629) groups to reveal a free hydroxyl for further glycosylation.

For instance, a synthetic route could involve the glycosylation of a suitably protected galactose derivative, which has free hydroxyl groups at positions that can be selectively glycosylated to create a branched structure. The synthesis of a branched trisaccharide reported as a hydrolysis product of blood-group substances, for example, involved the reaction of a galactopyranoside acceptor with multiple equivalents of a glucopyranosyl donor. nih.gov This highlights the general strategy of using an acceptor with multiple attachment points to build branched structures.

Glycoside Synthesis

Beyond the assembly of oligosaccharides, 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a versatile precursor for the synthesis of various types of glycosides, where the sugar moiety is linked to a non-carbohydrate aglycone. These glycoconjugates are of significant interest due to their diverse biological activities.

O-Glycoside Formation

The formation of O-glycosides, where the anomeric carbon is linked to an oxygen atom of an alcohol or phenol, is a fundamental transformation in carbohydrate chemistry. As mentioned previously, the direct dehydrative glycosylation of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose with various alcoholic nucleophiles provides an efficient route to 2-deoxy-α-O-glycosides. nih.gov The lack of a C-2 participating group generally favors the formation of the thermodynamically more stable α-anomer. The choice of activating agent and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.gov

| Glycosyl Donor | Aglycone (Alcohol/Phenol) | Promoter/Catalyst | Product | Stereoselectivity | Reference |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Methanol | Lewis Acid | Methyl 3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside | α-selective | nih.gov |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Phenol | Lewis Acid | Phenyl 3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside | α-selective | nih.gov |

S-Glycoside Formation

S-Glycosides, which feature a sulfur atom in the glycosidic linkage, are of interest as stable analogs of O-glycosides and as intermediates in glycosylation reactions. The synthesis of S-glycosides from 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose can be achieved through several methods. A common approach involves the conversion of the hemiacetal into a more reactive species, such as a glycosyl halide, which can then be displaced by a thiol nucleophile. The direct glycosylation of a 2-deoxythioglycoside has been demonstrated in complex molecule synthesis, highlighting the utility of this class of compounds. nih.gov

C-Glycoside Formation

C-Glycosides, in which the anomeric carbon is connected to a carbon atom of the aglycone, are highly stable mimics of O-glycosides and are found in numerous natural products with important biological activities. The synthesis of C-glycosides from 2-deoxy sugars is a significant area of research. A synthetic method for benzyl 2-deoxy-C-glycosides has been developed, which involves the palladium-catalyzed coupling of a 1-tributylstannyl glycal with benzyl bromides. nih.gov While this method starts from a glycal, it provides a pathway to benzyl 2-deoxy-C-glycosides which are structurally related to derivatives of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose.

Another approach involves the glycosidation of a 2-ethenyl-3,4,6-tri-O-benzyl-D-glucal, a derivative of the title compound, with ROH-type compounds to form 2-C-(β-methyl)methylene glycosides. researchgate.net This reaction proceeds via an electrophilic conjugate addition.

| Starting Material | Reagent | Catalyst/Promoter | Product | Key Transformation | Reference |

| TIPS-protected 1-tributylstannyl glucal | Benzyl bromide | PdCl₂(dppe), Na₂CO₃ | Benzyl C-glycal | Palladium-catalyzed C-glycosylation | nih.gov |

| 2-Ethenyl-3,4,6-tri-O-benzyl-D-glucal | Alcohol (ROH) | Ph₃P⁺H Br⁻ | 2-C-(β-Methyl)methylene glycoside | Electrophilic conjugate addition | researchgate.net |

Synthesis of Glycopeptides and Glycoproteins Building Blocks

The synthesis of glycopeptides and glycoproteins often requires suitably protected monosaccharide units that can be efficiently coupled to amino acid residues. While 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose itself is a precursor, its utility in this context is most prominent through its conversion into activated 2-amino-2-deoxy derivatives, such as 2-azido or 2-sulfonamido sugars. These derivatives are crucial for the formation of the glycosidic linkages found in N-linked and O-linked glycoproteins.

A common strategy involves the introduction of an azido (B1232118) group at the C-2 position, creating a 2-azido-2-deoxy glycosyl donor. The azido group is relatively non-participating during glycosylation reactions, which helps control stereoselectivity, and it can be readily reduced to an amine for subsequent peptide coupling. For instance, 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucose can be activated as a glycosyl donor and coupled with protected serine or threonine derivatives to form the core of O-linked glycopeptides. nih.govtaylorfrancis.com

Another important intermediate is 3,4,6-Tri-O-benzyl-2-deoxy-2-(p-toluenesulfonamido)-α-D-glucopyranose. This compound and its analogues have been extensively used in the synthesis of complex carbohydrates, including N-linked glycopeptides. taylorfrancis.com The synthesis of this key building block can be achieved from the corresponding glycal through an iodosulfonamidation reaction. This intermediate can then be used in glycosylation reactions to build larger oligosaccharide chains or be coupled to asparagine residues for the construction of N-linked glycopeptide fragments. taylorfrancis.com

The following table summarizes representative glycosylation reactions for the synthesis of glycopeptide building blocks, often employing derivatives of the title compound.

| Glycosyl Donor | Amino Acid Acceptor | Promoter/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranosyl donor | Protected Serine/Threonine | Various (e.g., TMSOTf) | O-linked glycosyl amino acid | Variable | nih.gov |

| 3,4,6-Tri-O-benzyl-2-deoxy-2-(p-toluenesulfonamido)-α-D-glucopyranose | Asparagine derivative | Not specified | N-linked glycopeptide precursor | Not specified | taylorfrancis.com |

Formation of Carbohydrate-Based Scaffolds and Heterocycles (e.g., Chromanes)

The carbohydrate framework of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose and its derivatives provides a chiral template for the synthesis of various scaffolds and heterocyclic compounds. A notable example is the synthesis of chromanes, which are important structural motifs in many bioactive natural products.

An efficient methodology for the synthesis of stereochemically defined (2R,3S,4R)-chromanes has been developed starting from a C-glucopyranosyl aldehyde, which can be derived from D-glucose. nih.gov This process involves the transformation of the sugar aldehyde into 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals through a Claisen-Schmidt condensation. These glucal derivatives then undergo a Palladium(II)-catalyzed cross-dehydrogenative coupling reaction, which is followed by a 6π-electrocyclization and in situ dehydrogenative aromatization to yield the final pentasubstituted chromane (B1220400) structures. nih.govacs.org

The key steps in the synthesis of chromanes are outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | β-C-glucopyranosyl aldehyde | Aryl methyl ketones, 5% NaOH (aq), EtOH, 0 °C to 25 °C | 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals | nih.gov |

| 2 | Glucalpropenones | Styrenes/acrylates, AgOTf, CuI, Pd(OAc)₂, DMF/DMSO, 80 °C | 1,2-Disubstituted glucals | nih.gov |

| 3 | 1,2-Disubstituted glucals | Heat (6π-electrocyclization and aromatization) | (2R,3S,4R)-Chromanes | nih.govacs.org |

Furthermore, the 2-amino derivative, 3,4,6-Tri-O-benzyl-2-deoxy-2-(p-toluenesulfonamido)-α-D-glucopyranose, serves as a precursor for other nitrogen-containing heterocycles. Through reductive ring-opening followed by intramolecular ring closure, this compound has been successfully utilized to synthesize biologically important molecules such as polyhydroxypyrrolidines and azepanes. taylorfrancis.com This highlights the versatility of the 2-deoxy-D-glucopyranose scaffold in generating a diverse range of heterocyclic systems.

Chemical Transformations and Derivatization of 3,4,6 Tri O Benzyl 2 Deoxy D Glucopyranose

Selective Deprotection Strategies for Benzyl (B1604629) Groups

The benzyl ethers protecting the hydroxyl groups at the C-3, C-4, and C-6 positions of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose are noted for their general stability under a variety of reaction conditions. However, their selective removal is crucial for subsequent functionalization steps in multi-step syntheses. Catalytic transfer hydrogenation (CTH) stands out as a mild and efficient method for this purpose. arkat-usa.orgresearchgate.net This technique avoids the need for high-pressure hydrogen gas and often shows greater selectivity compared to standard catalytic hydrogenation. arkat-usa.orgresearchgate.net

In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C). arkat-usa.orgresearchgate.net Various hydrogen donors can be employed, with formic acid and 2-propanol being common choices. arkat-usa.orgresearchgate.net While formic acid can facilitate rapid debenzylation, 2-propanol is noted for its enhanced selectivity, which is particularly valuable in complex carbohydrate derivatives where multiple types of protecting groups may be present. researchgate.net The choice of hydrogen donor and reaction conditions can be optimized to achieve regioselective deprotection, for instance, removing a single benzyl group while others remain intact, a critical step in the synthesis of oligosaccharides and other complex glycans. arkat-usa.orggoogle.com

Table 1: Conditions for Catalytic Transfer Hydrogenation (CTH) of Benzylated Sugars

| Catalyst | Hydrogen Donor | Solvent | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Formic Acid | Methanol/Water | Room Temperature | Fast and simple removal of O-benzyl groups. | arkat-usa.org |

| Pd/C | 2-Propanol | 2-Propanol (reflux) | Reflux | Smooth cleavage of O-benzyl ethers with high selectivity. | researchgate.net |

| Pd/C | Cyclohexene | Ethanol | Reflux | Convenient method, often showing remarkable selectivity. | google.com |

| Pd/C | Ammonium (B1175870) Formate | Methanol/THF | Room Temperature | Effective for selective de-O-benzylation in the presence of other groups. | chemimpex.com |

Functionalization at C-2 Position

The C-2 position of 2-deoxy sugars is a primary site for introducing new functional groups to build complex carbohydrate structures, such as aminosugars, which are components of many biologically important molecules. biosynth.com The parent compound, 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, can be converted into its corresponding glycal, 3,4,6-tri-O-benzyl-D-glucal, which serves as a key precursor for various C-2 modifications. sigmaaldrich.com

Introduction of Azido (B1232118) Groups

The 2-azido group is a valuable synthon in carbohydrate chemistry; it acts as a non-participating group during glycosylation reactions and can be easily converted into an amino or acetamido group. acs.org A common strategy for introducing an azido group at the C-2 position of a 2-deoxy sugar framework involves the azidonitration of the corresponding glycal. nih.gov

For example, subjecting 3,4,6-tri-O-benzyl-D-glucal to azidonitration conditions (using reagents like sodium azide (B81097) and ceric ammonium nitrate) can yield 2-azido-2-deoxy pyranosyl nitrates. nih.gov These intermediates can then be used to prepare a variety of building blocks for glucosamine (B1671600) synthesis. nih.gov Alternatively, the C-2 azido group can be installed via an SN2 displacement reaction. This involves preparing a precursor with a good leaving group (like a triflate) at the C-2 position, which is then displaced by an azide nucleophile. biosynth.commdpi.com This method allows for the inversion of configuration at C-2, providing access to mannosamine (B8667444) derivatives from glucose precursors. mdpi.com

Formation of Acetamido Derivatives

The 2-acetamido-2-deoxy-D-glucosyl unit (N-acetylglucosamine or GlcNAc) is a fundamental component of numerous glycoproteins, glycolipids, and polysaccharides. acs.orgresearchgate.net The most common and efficient route to introduce the acetamido group at the C-2 position starts from a 2-azido-2-deoxy precursor. mdpi.com

The transformation is typically a two-step process:

Reduction of the Azide : The 2-azido group is reduced to a 2-amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or treatment with reducing agents like zinc in acetic acid or triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). mdpi.com

N-Acetylation : The resulting 2-amino group is then acetylated using acetic anhydride, often in the presence of a base like pyridine (B92270) or in a solvent mixture like methanol, to yield the final 2-acetamido derivative. researchgate.net

This sequence allows for the efficient synthesis of N-acetylglucosamine and N-acetylmannosamine building blocks, which are indispensable for the synthesis of complex O-glycans and other glycoconjugates. mdpi.com

Table 2: Synthesis of 2-Acetamido Derivatives from 2-Azido Precursors

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-azido-2-deoxy-4,6-O-benzylidene-α-D-mannopyranoside | Zn, Ac₂O | Methyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-mannopyranoside | 78% | mdpi.com |

| 2-Azido-2-deoxy sugar | 1. PPh₃, THF; 2. H₂O | 2-Amino-2-deoxy sugar | - | Staudinger Reaction Principle |

| 2-Amino-2-deoxy sugar | Ac₂O, Pyridine | 2-Acetamido-2-deoxy sugar | High | General Acetylation |

Other C-2 Modifications (e.g., Ethenyl)

Beyond the introduction of nitrogen-containing functional groups, the C-2 position can be modified to incorporate carbon-based substituents. The synthesis of 2-C-ethenyl (or vinyl) glycals provides a versatile platform for further chemical transformations. oup.com These derivatives can be prepared from the corresponding C-2 formyl glycals, which are accessible through a Vilsmeier-Haack reaction on the parent glycal, such as 3,4,6-tri-O-benzyl-D-glucal. researchgate.net

The C-2 formyl group can then undergo a Wittig-type methylenation reaction to generate the 2-ethenyl-D-glucal derivative. oup.com These 2-vinyl glucals serve as valuable intermediates. For instance, they can undergo electrophilic conjugate addition reactions with alcohols in the presence of a promoter like triphenylphosphine hydrobromide (Ph₃PH·Br) to produce 2-C-(β-methyl)methylene glycosides. oup.com This methodology opens avenues for creating C-glycosides with novel structures and potential for further functionalization via the exocyclic double bond.

Modifications at Other Hydroxyl Positions

The title compound, 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, possesses a single free hydroxyl group at the anomeric (C-1) position. This makes it an ideal glycosyl donor for the synthesis of 2-deoxy-glycosides, which are important structural units in many natural products like anthracyclines and aureolic acids. nih.gov

Direct glycosylation using this 1-hydroxy sugar avoids the multi-step procedures required when temporary participating groups are placed at C-2. nih.gov Stereoselective synthesis of 2-deoxy-α-glucosides can be achieved by activating the C-1 hydroxyl group with a catalytic amount of a Lewis acid. For example, trityl tetrakis(pentafluorophenyl)borate (B1229283) has been shown to be an effective catalyst for the glycosylation of various alcohol nucleophiles with 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, affording the desired α-glycosides in high yields and with excellent stereoselectivity. nih.gov The choice of solvent and reaction time are critical parameters for maximizing the yield and stereoselectivity of the α-anomer. nih.gov

Table 3: Catalytic Glycosylation using 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (1)

| Acceptor (Alcohol) | Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Trityl B(C₆F₅)₄ | Benzene/Toluene (10/1) | 90 | 91:9 | nih.gov |

| 3β-Cholestanol | Trityl B(C₆F₅)₄ | Benzene/Toluene (10/1) | 91 | 91:9 | nih.gov |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Trityl B(C₆F₅)₄ | Benzene/Toluene (10/1) | 88 | 90:10 | nih.gov |

Rearrangement Reactions and Skeletal Modifications

The unsaturated precursor, 3,4,6-tri-O-benzyl-D-glucal, is central to several rearrangement and skeletal modification reactions. The Ferrier rearrangement is a classic transformation of glycals that involves a nucleophilic substitution coupled with an allylic shift. researchgate.net This reaction is typically catalyzed by a Lewis acid (e.g., InCl₃, H₂SO₄-SiO₂) and reacts the glycal with a nucleophile, such as an alcohol, to yield 2,3-unsaturated glycosides. researchgate.netsigmaaldrich.com This provides a powerful route to modify the carbohydrate scaffold and introduce functionality at different positions.

More complex skeletal modifications are also possible. For instance, derivatives of 3,4,6-tri-O-benzyl-D-glucal can be transformed into entirely different heterocyclic systems. A reported methodology involves the Claisen-Schmidt condensation of a C-glucosyl aldehyde with acetophenones to form 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals. nih.govbiosynth.com These chalcone-type compounds can then undergo a palladium-catalyzed cross-dehydrogenative coupling reaction followed by a 6π-electrocyclization and in situ dehydrogenative aromatization. nih.govbiosynth.com This sequence transforms the pyranose ring into a stereochemically defined pentasubstituted chromane (B1220400) scaffold, a core structure found in many bioactive natural products. nih.govbiosynth.com

Q & A

Q. What are the key synthetic methodologies for preparing 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose, and how do reaction conditions influence yield and stereochemistry?

The compound is synthesized via stereoselective glycosylation using catalytic trityl tetrakis(pentafluorophenyl)borate. For example, coupling 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with alcoholic nucleophiles under mild conditions (e.g., room temperature, inert atmosphere) achieves high α-selectivity (>90% yield) due to the catalyst's ability to stabilize oxocarbenium ion intermediates . Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile) and nucleophile reactivity, which directly impact stereochemical outcomes.

Q. How are protecting groups (e.g., benzyl, acetyl) strategically employed in the synthesis of derivatives of this compound?

Benzyl groups are preferred for their stability under acidic/basic conditions and selective removal via hydrogenolysis. For instance, 3,4,6-tri-O-benzyl protection allows selective functionalization at the 2-deoxy position, as seen in the synthesis of glycosyl donors for oligosaccharide assembly . Acetyl groups, while less stable, facilitate temporary protection during stepwise glycosylation.

Q. What analytical techniques are critical for confirming the structure and purity of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose?

- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., benzyl group positions) and anomeric configuration. For example, the α-anomer shows a downfield-shifted H1 signal (~δ 5.2 ppm) compared to the β-anomer .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for derivatives like 1-O-acetyl-3,4,6-tri-O-benzyl-2-C-bromomethyl-2-deoxy-α-D-glucopyranose (R factor = 0.041) .

- HRMS : Confirms molecular weight (e.g., [M + Na] calcd. for CHONa: 457.1993; found: 457.1998) .

Advanced Research Questions

Q. How does 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose participate in glycosylation mechanisms, and what factors dictate its reactivity as a glycosyl donor?

The compound acts as a glycosyl donor via oxocarbenium ion intermediates stabilized by electron-donating benzyl groups. Catalytic methods using Lewis acids (e.g., BF·EtO) or trityl borates enhance reactivity by promoting ionization. Kinetic studies show that steric hindrance at C2 (due to deoxygenation) accelerates glycosylation rates compared to 2-hydroxy analogs . Competition experiments with thioglycosides or trichloroacetimidates reveal its preference for α-selectivity under SN1-like conditions .

Q. What are the challenges in synthesizing oligosaccharides using this compound, particularly in achieving regioselective glycosidic linkages?

Key challenges include:

- Regioselectivity : Competing reactions at C3, C4, or C6 positions require precise temperature control (-20°C to 0°C) and orthogonal protecting groups (e.g., levulinoyl for temporary protection) .

- Stereocontrol : Remote participation of benzyl ethers can lead to unexpected β-anomer formation; this is mitigated using bulky catalysts (e.g., trityl salts) to enforce α-selectivity .

- Data Contradictions : Discrepancies in reported yields (e.g., 70–95%) arise from trace moisture or solvent impurities, necessitating rigorous drying protocols .

Q. How can oxidation or functionalization of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose expand its utility in glycoconjugate synthesis?

Oxidation with DMSO–AcO converts the compound into 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone (92% yield), a precursor for iminosugar derivatives . Bromination at C2 (e.g., using NBS) enables cross-coupling reactions, as shown in the synthesis of C-glycosides for antiviral studies .

Methodological and Troubleshooting Questions

Q. How can researchers optimize glycosylation reactions when low yields or mixed anomericity are observed?

Q. What strategies resolve conflicting NMR data for benzyl-protected intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.